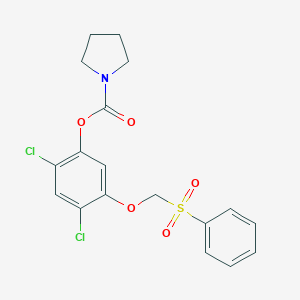
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as DPCPX and is a highly selective antagonist of adenosine A1 receptors.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene involves the selective blockade of adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. These receptors are widely distributed in the brain and peripheral tissues and are involved in various physiological processes. By blocking the adenosine A1 receptors, 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene can modulate the activity of these receptors and investigate their role in various physiological processes.
Biochemical and Physiological Effects:
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can selectively block adenosine A1 receptors without affecting other adenosine receptor subtypes. In vivo studies have shown that this compound can modulate sleep-wake cycles, cardiovascular function, and neurotransmitter release. These effects make 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene a valuable tool for investigating the role of adenosine A1 receptors in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene in lab experiments include its high selectivity for adenosine A1 receptors, its ability to modulate various physiological processes, and its potential for developing new drugs that target these receptors. However, there are also limitations to using this compound, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are many potential future directions for research involving 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene. Some possible areas of investigation include the role of adenosine A1 receptors in sleep regulation, cardiovascular function, and neurotransmitter release. Other potential directions include the development of new drugs that target adenosine A1 receptors and the investigation of the potential toxicity of this compound. Overall, 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene has significant potential for advancing our understanding of adenosine A1 receptors and their role in various physiological processes.
Méthodes De Synthèse
The synthesis of 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,4-dichlorobenzene with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 4-methoxyphenylsulfonyl chloride to form 2,4-dichloro-1-(4-methoxyphenylsulfonyl)benzene. The final step involves the reaction of 2,4-dichloro-1-(4-methoxyphenylsulfonyl)benzene with 1-pyrrolidinecarbonyl chloride to form 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene.
Applications De Recherche Scientifique
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene has potential applications in various scientific research areas, including neuroscience, pharmacology, and biochemistry. This compound is a highly selective antagonist of adenosine A1 receptors, which are involved in various physiological processes, including sleep regulation, cardiovascular function, and neurotransmitter release. By blocking the adenosine A1 receptors, researchers can investigate the role of these receptors in various physiological processes and develop new drugs that target these receptors.
Propriétés
Numéro CAS |
101188-28-7 |
|---|---|
Formule moléculaire |
C18H17Cl2NO5S |
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
[5-(benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H17Cl2NO5S/c19-14-10-15(20)17(26-18(22)21-8-4-5-9-21)11-16(14)25-12-27(23,24)13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2 |
Clé InChI |
GGJJHFOGACSQDE-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)OC2=C(C=C(C(=C2)OCS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
SMILES canonique |
C1CCN(C1)C(=O)OC2=C(C=C(C(=C2)OCS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




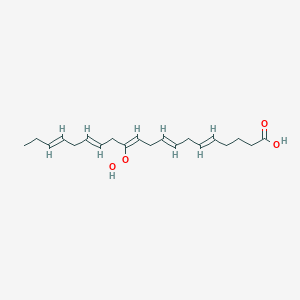

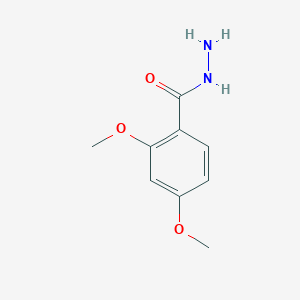
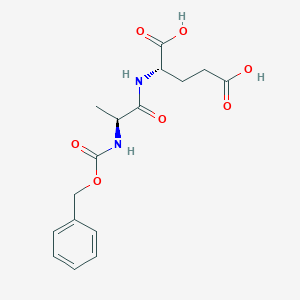
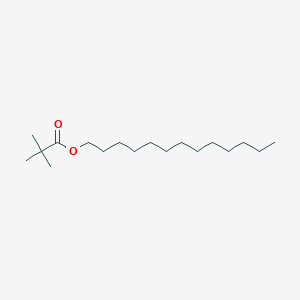
![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)

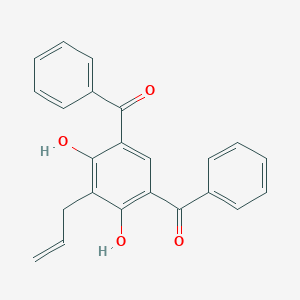
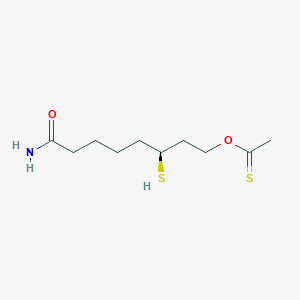
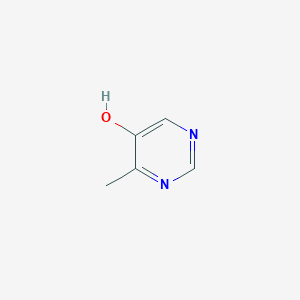


![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)